Einecs 299-290-1

Description

Contextual Significance in Modern Chemical Research

In contemporary chemical research, compounds like Acid Yellow 17 serve multiple functions. Its stable, complex structure makes it a model compound for studies in environmental science, particularly in the development of methods for wastewater treatment. evitachem.com Researchers use it to investigate and assess the efficacy of various adsorbents and photocatalytic degradation processes for removing dyes from industrial effluents. evitachem.com

Furthermore, its nature as a fluorescent heterocyclic dye places it within a "hotspot" research area. rsc.org The design and synthesis of such dyes are crucial for advancements in physics, chemistry, and biology due to their favorable photophysical properties and role in charge transfer processes. rsc.org The pyrazoline core, in particular, is noted for its exciting electronic properties and potential for dynamic applications, including as fluorescent probes in chemosensors. rsc.org

The study of pyrazoline and its derivatives has a long and significant history in organic chemistry, dating back to the 19th century. rsc.org Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. researchgate.net Their synthesis and the exploration of their properties have become a cornerstone of medicinal and materials science. mdpi.com

Initially, research focused on fundamental synthesis methods, such as the reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) reagents. rsc.org Over the years, the field has evolved dramatically. Modern synthetic methods now include greener approaches, such as the use of solid acid catalysts and flow chemistry, which offer better efficiency, scalability, and safety compared to traditional batch methods. rsc.orgmdpi.com

The increasing interest in pyrazoline scaffolds stems from their immense structural and functional diversity. rsc.org Scientists have demonstrated that by introducing different substituents at various positions on the pyrazoline ring, it is possible to tune the molecule's biological and physical properties. rsc.orglucp.net This has led to the development of a vast array of pyrazoline derivatives with applications ranging from pharmaceuticals (including anticancer, anti-inflammatory, and antidepressant agents) to agrochemicals and advanced materials. researchgate.netmdpi.comlucp.netresearchgate.netekb.eg The ability to modify the pyrazoline core continues to drive research, making it a perpetually active area for the discovery of novel compounds with tailored functions. acs.org

Structure

3D Structure of Parent

Properties

CAS No. |

93858-58-3 |

|---|---|

Molecular Formula |

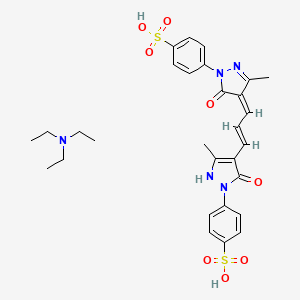

C29H35N5O8S2 |

Molecular Weight |

645.8 g/mol |

IUPAC Name |

N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |

InChI |

InChI=1S/C23H20N4O8S2.C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);4-6H2,1-3H3/b4-3+,21-5-; |

InChI Key |

SRNJSNYANXFDRT-IBBSWORRSA-N |

Isomeric SMILES |

CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |

Canonical SMILES |

CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4,5 Dihydro 4 3 5 Hydroxy 3 Methyl 1 4 Sulphophenyl 1h Pyrazol 4 Yl 2 Propen 1 Ylidene 3 Methyl 5 Oxo 1h Pyrazol 1 Yl Benzenesulfonic Acid and Analogues

Foundational and Contemporary Synthetic Routes for Pyrazoline Scaffolds

The synthesis of pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms and one endocyclic double bond, has been a subject of extensive research. sci-hub.se Depending on the position of the double bond, they can be classified into three tautomeric forms: 1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline. Among these, 2-pyrazolines are the most stable and widely studied. sci-hub.se

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

One of the most powerful and versatile methods for constructing five-membered heterocyclic rings, including pyrazolines, is the 1,3-dipolar cycloaddition reaction. tandfonline.comtandfonline.com This reaction involves the addition of a 1,3-dipole to a dipolarophile, which is a molecule containing a double or triple bond. tandfonline.com

In the context of pyrazoline synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles. These react with various alkenes and alkynes as dipolarophiles to yield pyrazoline derivatives. tandfonline.comacs.org For instance, the reaction of nitrile imines with Michael acceptors like 1-aryl sulfonyl-2-styryl sulfonyl ethenes leads to the formation of pyrrolyl pyrazolines. tandfonline.com Similarly, rhodium-catalyzed 1,3-dipolar cycloaddition between alkynes and acyl hydrazines provides an efficient route to substituted pyrazolines. tandfonline.com

The scope of this reaction is broad, allowing for the synthesis of a wide array of functionalized pyrazolines. rsc.org For example, highly enantioselective 1,3-dipolar cycloadditions of α-substituted diazoacetates have been achieved using chiral oxazaborolidinium ion catalysis, yielding functionalized 2-pyrazolines with high enantiomeric ratios. rsc.org Furthermore, the reaction can be adapted for the synthesis of complex structures, such as spiro-pyrazolines, through the cycloaddition of bis-hydrazonoyl chlorides with 4-arylidenepyrazol-5-one derivatives. arabjchem.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazoline Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hydrazonoyl Bromide | Alkenes/Alkynes | In situ generation of nitrile imine | 5-substituted-3-dimethoxyphosphono-2-pyrazolines tandfonline.com |

| Acyl Hydrazines | Alkynes | Rhodium catalyst | Substituted pyrazolines tandfonline.com |

| α-Alkyl Diazoacetates | Alkenes | Chiral Oxazaborolidinium Ion | Functionalized 2-pyrazolines rsc.org |

| Bis-hydrazonoyl chlorides | 4-Arylidenepyrazol-5-ones | Ultrasonic irradiation or conventional heating | Bis-[spiro-pyrazoline-4,5′-pyrazoline] derivatives arabjchem.org |

| D-seco-hydrazones | Internal alkene | BF3·OEt2 | Androstenopyrazolines thieme-connect.com |

Condensation and Cyclization Reactions (e.g., from chalcones, 1,3-diketones, enones)

A cornerstone in the synthesis of pyrazolines involves the condensation of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine (B178648) derivatives. dergipark.org.trderpharmachemica.comscholarsresearchlibrary.com This method is widely employed due to the ready availability of the starting materials and the operational simplicity of the reaction. dergipark.org.tr

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative in the presence of a base. scholarsresearchlibrary.comrdd.edu.iq The subsequent reaction of the chalcone (B49325) with hydrazine hydrate, often in the presence of a catalyst like acetic acid or under reflux in ethanol (B145695), leads to the formation of the pyrazoline ring through an intramolecular Michael addition. dergipark.org.trrdd.edu.iqscirp.org This approach has been used to synthesize a variety of novel 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. dergipark.org.tr

The reaction can be influenced by the reaction conditions and the nature of the substituents on the chalcone and hydrazine. For instance, refluxing chalcones with 2,4-dinitrophenyl hydrazine in ethanol is a common method for synthesizing corresponding pyrazoline derivatives. derpharmachemica.com Similarly, reacting chalcones with thiosemicarbazide (B42300) furnishes 2-pyrazoline derivatives. scholarsresearchlibrary.com

Beyond chalcones, other precursors like 1,3-diketones and enones are also valuable starting materials. 1,3-diketones can be converted to pyrazoles in situ by the addition of hydrazine. acs.org One-pot condensations of ketones and aldehydes with hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Pyrazoline Synthesis via Condensation and Cyclization

| Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| Chalcones | Hydrazine Hydrate | Reflux in ethanol with acetic acid catalyst | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives dergipark.org.tr |

| Chalcones | 2,4-Dinitrophenyl Hydrazine | Reflux in ethanol | Substituted pyrazolines derpharmachemica.com |

| Chalcones | Thiosemicarbazide | Basic medium and ethanol | 2-Pyrazoline derivatives scholarsresearchlibrary.com |

| Ketones and Aldehydes | Hydrazine Monohydrochloride | Mild, one-pot condensation | Pyrazoline intermediates organic-chemistry.orgorganic-chemistry.org |

| Chalcones | Isoniazid (INH) | Reaction | N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines nih.gov |

Catalytic Approaches in Pyrazoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and sustainability. The synthesis of pyrazolines has greatly benefited from the development of various catalytic systems. sci-hub.se

Metal-Mediated and Organocatalytic Transformations

Both metal-based and metal-free catalytic systems have been successfully applied to the synthesis of pyrazolines. diva-portal.org Metal-mediated transformations often involve catalysts based on palladium, copper, ruthenium, and zinc. For example, Pd-catalyzed carboamination reactions of unsaturated hydrazine derivatives provide a stereoselective route to disubstituted pyrazolidines, which can be subsequently oxidized to pyrazolines. nih.gov Copper(II)-catalyzed cyclization of N-propargyl hydrazones is another efficient method for producing N-acyl and N-tosyl-substituted pyrazolines. organic-chemistry.org Zinc triflate has been shown to catalyze the reaction of arylhydrazines with 3-butynol to yield aryl-substituted pyrazolines. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. Chiral phosphoric acids have been used to catalyze the asymmetric Fischer synthesis of pyrazolines through a 6π-electrocyclization of α,β-unsaturated hydrazones. diva-portal.org More recently, a one-pot condensation/6π-electrocyclization approach catalyzed by a conjugate-base-stabilized carboxylic acid has been developed to access highly enantioenriched N-aryl 2-pyrazolines. rsc.org

Green Catalysis in Sulfonated Pyrazoline Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyrazoline synthesis. sci-hub.seresearchgate.net A key focus is the development of environmentally benign, reusable catalysts.

Cellulose sulfonic acid (CSA), a biodegradable and recyclable catalyst, has proven effective in promoting the cyclization of α,β-unsaturated hydrazones to form pyrazolines in excellent yields under green reaction conditions. researchgate.netrsc.orgrsc.org The use of CSA offers several advantages, including ease of catalyst recovery and reusability, short reaction times, and simple work-up procedures. researchgate.netrsc.org Another green approach involves the use of sulfonated graphene oxide as a catalyst in a flow chemistry process for the synthesis of pyrazolopyrimidinone (B8486647) derivatives, significantly reducing reaction times compared to batch synthesis. mdpi.com Microwave irradiation has also been employed as a green technique for the cyclocondensation of alkyl dihalides with hydrazines in an aqueous medium. organic-chemistry.org

Stereoselective Synthesis of Chiral Pyrazoline Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Consequently, significant effort has been dedicated to the development of stereoselective methods for preparing chiral pyrazoline derivatives. diva-portal.orgnih.gov

Several strategies have been devised to control the stereochemistry of the pyrazoline ring. One approach involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been employed as a chiral auxiliary in the synthesis of novel chiral pyrazole (B372694) derivatives. rsc.org

Catalytic asymmetric synthesis represents another powerful tool. As mentioned earlier, chiral Lewis acids and organocatalysts can induce high enantioselectivity in 1,3-dipolar cycloaddition and cyclization reactions. rsc.orgdiva-portal.orgrsc.org For example, the BF3·OEt2-induced intramolecular 1,3-dipolar cycloaddition of phenylhydrazones of an unsaturated D-seco-pregnene aldehyde affords pyrazoline-fused Δ5-androstene derivatives stereoselectively. thieme-connect.com Similarly, palladium-catalyzed carboamination reactions allow for the stereoselective synthesis of either cis- or trans-3,5-disubstituted pyrazolidines by modulating allylic strain through simple modification of the substrate. nih.gov The stereoselective synthesis of isosteviol-fused pyrazoline derivatives has also been achieved via intramolecular 1,3-dipolar cycloaddition. nih.gov

Strategies for Introducing Sulfophenyl Moieties and Other Functional Groups

The introduction of sulfophenyl moieties is a critical step in the synthesis of the title compound and its analogues, imparting specific solubility and electronic properties. The most direct and widely employed strategy involves the selection of a hydrazine derivative already bearing the desired sulfophenyl group.

The synthesis of the key precursor, 1-(4-sulfophenyl)-3-methyl-5-pyrazolone, is a foundational step. nih.gov This is typically achieved through a classical pyrazolone (B3327878) synthesis: the cyclocondensation reaction between ethyl acetoacetate (B1235776) and 4-sulfophenylhydrazine. ias.ac.in This approach strategically places the sulfophenyl group at the N1 position of the pyrazolone ring from the outset.

Once the functionalized pyrazolone is obtained, the formation of the symmetrical bridged structure of the title compound proceeds via a condensation reaction. Two equivalents of the 1-(4-sulfophenyl)-3-methyl-5-pyrazolone react with a three-carbon electrophilic bridging agent. This reaction targets the active methylene (B1212753) group at the C4 position of the pyrazolone ring.

While direct incorporation of the sulfophenyl group via the hydrazine precursor is most efficient, other advanced methods for functionalizing heterocyclic rings exist. These include transition-metal-catalyzed cross-coupling reactions, which are versatile for creating carbon-carbon or carbon-heteroatom bonds, though they represent a less direct route for sulfonation compared to using a pre-functionalized starting material. ijarst.inacs.org

Table 1: Key Precursors for Pyrazolone Synthesis

| Precursor 1 | Precursor 2 | Resulting Moiety | Reference |

|---|---|---|---|

| 4-Sulfophenylhydrazine | Ethyl Acetoacetate | 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | nih.govias.ac.in |

| Hydrazine Hydrate | 1,3-Diketones | Substituted Pyrazole | mdpi.com |

Mechanistic Studies of Reaction Pathways in Pyrazoline Formation

The synthesis of pyrazolines, which are hydrogenated forms of pyrazoles, is a well-studied area of heterocyclic chemistry. The most common pathway involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives in a cyclocondensation reaction. researchgate.netfip.org Mechanistic studies, including kinetic and computational analyses, have provided a detailed understanding of this transformation. koyauniversity.orgkoreascience.kr

The reaction is broadly understood to proceed through a multi-step mechanism:

Initial Nucleophilic Attack : The reaction commences with a nucleophilic attack from a nitrogen atom of the hydrazine derivative on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This step is effectively a Michael-type addition. koyauniversity.orgkoreascience.kr

Intramolecular Cyclization : The resulting intermediate then undergoes an intramolecular nucleophilic attack. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered ring. fip.org

Dehydration : The cyclic intermediate, a hydroxypyrazolidine, readily eliminates a molecule of water to form the more stable, conjugated 2-pyrazoline ring system. fip.org

Kinetic studies have demonstrated that the reaction is typically first-order with respect to both the chalcone and the hydrazine. koyauniversity.orgresearchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have corroborated the proposed mechanism, sometimes suggesting the initial formation of a hydrazone intermediate at the carbonyl group, followed by an intramolecular Michael-type cyclization to yield the final pyrazoline product. koreascience.kr The reaction can be catalyzed by either acids or bases, which serve to activate the carbonyl group or deprotonate the nucleophile, respectively. fip.org

Table 2: Mechanistic Steps in Pyrazoline Formation from Chalcones

| Step | Description | Key Transformation | Reference |

|---|---|---|---|

| 1 | Michael Addition | Nucleophilic attack of hydrazine N on chalcone C=C double bond. | koyauniversity.orgkoreascience.kr |

| 2 | Intramolecular Cyclization | Nucleophilic attack of the second hydrazine N on the carbonyl C. | fip.org |

Spectroscopic and Structural Elucidation of 4 4,5 Dihydro 4 3 5 Hydroxy 3 Methyl 1 4 Sulphophenyl 1h Pyrazol 4 Yl 2 Propen 1 Ylidene 3 Methyl 5 Oxo 1h Pyrazol 1 Yl Benzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds.

Vibrational and Electronic Spectroscopy for Structural Analysis (e.g., Fourier-transform infrared spectroscopy (FTIR), UV-Visible Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For the title compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the pyrazolone (B3327878) ring (typically around 1650-1700 cm⁻¹), C=N and N-N stretches of the pyrazole (B372694) ring, and the strong, characteristic bands of the sulfonate (SO₃) groups (around 1040-1345 cm⁻¹). ajrconline.orgjournalofchemistry.orgjptcp.com

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like dyes. researchgate.net The title compound is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum due to its extended π-system, which is responsible for its color. The maximum absorption wavelength (λmax) is influenced by the precise nature of the chromophore and the solvent used. jptcp.comnih.gov Studies on similar pyrazolone-based dyes show absorption maxima ranging from 400 to over 500 nm. nih.govbohrium.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. uminho.pt

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures and confirming the purity of the compound. For sulfonated dyes, negative-ion electrospray ionization (ESI) is a commonly used technique, as it readily forms deprotonated molecules [M-H]⁻ or multiply charged ions for compounds with multiple acidic groups. semanticscholar.orgresearchgate.netresearchgate.netscribd.comnih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information, for instance, the loss of SO₂ or SO₃ is a characteristic fragmentation for sulfonated compounds. semanticscholar.orgresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Characterization

A crystal structure would reveal the planarity of the pyrazole rings and the conformation of the propenylidene bridge that links the two heterocyclic moieties. The dihedral angles between the phenyl and pyrazole rings would indicate the degree of twist, which has implications for the extent of π-conjugation in the molecule. nih.gov For similar pyrazoline derivatives, different conformations and ring puckering have been observed depending on the substituents. mdpi.com

X-ray crystallography also provides invaluable insight into how molecules are arranged in the solid state. This includes the identification of intermolecular forces such as hydrogen bonds and π-π stacking. mdpi.comresearchgate.net For the title compound, hydrogen bonds would be expected between the sulfonate groups, the hydroxyl group, and the pyrazolone oxygen and nitrogen atoms. acs.org These interactions play a crucial role in stabilizing the crystal lattice. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling Studies (e.g., Density Functional Theory (DFT) calculations)

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental techniques to provide deeper insights into the structural and electronic properties of molecules. researchgate.netresearchgate.net DFT calculations can be used to:

Predict the most stable conformation of the molecule. koreascience.kr

Calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data. jocpr.com

Model the electronic transitions observed in UV-Vis spectroscopy, helping to understand the origin of the color. nih.gov

Investigate the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic properties of the dye. nih.govresearchgate.net

Simulate intermolecular interactions and predict crystal packing. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 4 4,5 Dihydro 4 3 5 Hydroxy 3 Methyl 1 4 Sulphophenyl 1h Pyrazol 4 Yl 2 Propen 1 Ylidene 3 Methyl 5 Oxo 1h Pyrazol 1 Yl Benzenesulfonic Acid

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation of complex mixtures, a common scenario when analyzing sulfonated azo dyes in various matrices. The choice of chromatographic mode is dictated by the physicochemical properties of the analyte, particularly its high polarity conferred by the two sulfonate groups.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of synthetic dyes. nih.govupce.cz UHPLC, with its use of sub-2 µm particles, offers significant advantages in terms of resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net For the analysis of sulfonated azo dyes like the target compound, reversed-phase (RP) columns, such as C18, are frequently employed. researchgate.net

A study on the analysis of 11 water-soluble azo dyes, including the structurally related Acid Yellow 17, utilized a UHPLC system with an RP18 column. cas.orgresearchgate.net The optimized conditions allowed for the successful separation of these dyes, including isomers and other disulfonated compounds, within a short analysis time. cas.orgresearchgate.net The higher efficiency of UHPLC is particularly beneficial for resolving the target compound from other similar dyes that may be present in a sample.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is a widely used technique for the separation of a broad range of compounds. However, highly polar compounds like the disulfonated target analyte can be challenging to retain on conventional RPLC columns, often eluting near the void volume. sepscience.com To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention. researchgate.netamericanpharmaceuticalreview.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for the separation of highly polar and hydrophilic compounds. sepscience.comsigmaaldrich.comlongdom.org In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. sepscience.comsigmaaldrich.com This technique is particularly well-suited for the analysis of sulfonated compounds, offering improved retention and alternative selectivity compared to RPLC. nih.gov The elution order in HILIC is generally the opposite of that in RPLC, providing a complementary separation mechanism. sepscience.com The use of volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) in HILIC is also highly compatible with mass spectrometry detection. sigmaaldrich.com

| Chromatographic Mode | Stationary Phase | Mobile Phase Characteristics | Suitability for Target Compound | Reference |

|---|---|---|---|---|

| RPLC | Non-polar (e.g., C18) | Polar (high aqueous content) | Commonly used, may require ion-pairing agents for sufficient retention of the highly polar target compound. | researchgate.netamericanpharmaceuticalreview.com |

| HILIC | Polar (e.g., silica, diol) | Non-polar (high organic content with a small aqueous portion) | Excellent for retaining and separating highly polar compounds like the target analyte, offering orthogonal selectivity to RPLC. | sepscience.comsigmaaldrich.comlongdom.orgnih.gov |

Method Optimization for Complex Mixtures and Sulfonated Compounds

Optimizing chromatographic methods is critical for the reliable analysis of the target compound, especially in complex matrices. Key parameters for optimization include the mobile phase composition (organic modifier, pH, and buffer concentration), stationary phase chemistry, and column temperature.

For sulfonated compounds in RPLC, the addition of ion-pairing reagents like tetraalkylammonium salts to the mobile phase is a common strategy to improve retention and peak shape. researchgate.netresearchgate.net However, these non-volatile additives can cause ion suppression in mass spectrometry. researchgate.net Therefore, the use of volatile buffers such as ammonium acetate is preferred, although their concentration needs to be carefully optimized to balance chromatographic performance with MS sensitivity. researchgate.net

In HILIC, the water content in the mobile phase is a critical parameter influencing retention, with a higher organic solvent concentration leading to stronger retention of polar analytes. sepscience.com The pH of the mobile phase also plays a significant role in the ionization state of the sulfonated groups and the pyrazolone (B3327878) moiety, thereby affecting the interaction with the stationary phase. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed in both RPLC and HILIC to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. nih.gov

Mass Spectrometry Applications in Trace and Quantitative Analysis

Mass spectrometry (MS) coupled with liquid chromatography is the definitive technique for the sensitive and selective detection and quantification of trace levels of organic compounds.

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole mass analyzer, is the gold standard for quantitative analysis due to its high sensitivity and selectivity. nih.govshimadzu.comlcms.cz This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the target compound.

For sulfonated azo dyes, analysis is typically performed in negative electrospray ionization (ESI) mode, as the sulfonate groups are readily deprotonated to form negative ions. researchgate.net The selection of appropriate precursor and product ions is crucial for method development. For disulfonated compounds like the target analyte, doubly charged ions may be observed. researchgate.net A study on the LC-MS/MS analysis of carcinogenic dyes demonstrated the capability of this technique to achieve low limits of detection (LOD) and quantification (LOQ) in complex matrices like textiles. shimadzu.com

| Parameter | Description | Importance for Target Compound Analysis | Reference |

|---|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Sulfonate groups are acidic and readily form negative ions, leading to high sensitivity. | researchgate.net |

| Precursor Ion | The molecular ion or a prominent adduct ion of the target compound. For disulfonated compounds, this can be [M-2H]2- or [M-H]-. | Selected in the first quadrupole for fragmentation. Its accurate selection ensures specificity. | researchgate.net |

| Product Ion(s) | Specific fragments generated from the precursor ion in the collision cell. | Monitored in the third quadrupole. The transition from precursor to product ion is highly specific to the analyte, providing excellent selectivity. | researchgate.net |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the desired product ion(s). | shimadzu.com |

Application of High-Resolution Mass Spectrometry for Suspect Screening and Identification

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. researchgate.netresearchgate.net This capability is invaluable for the identification and confirmation of unknown compounds in suspect screening approaches. nih.govannualreviews.org

In the context of analyzing the target compound, HRMS can be used to confidently determine its elemental composition from the accurate mass of the molecular ion. A study on water-soluble azo dyes in soft drinks utilized a UHPLC-Orbitrap MS system for both quantification and identification. researchgate.net The high-resolution data allowed for the unambiguous identification of the dyes based on their accurate mass and isotopic patterns. researchgate.net Furthermore, HRMS can perform fragmentation (tandem MS or MS/MS) to obtain structural information, which is crucial for distinguishing between isomers. researchgate.net This is particularly relevant for the target compound, as numerous positional isomers of pyrazolone dyes exist. The combination of retention time, accurate mass, and fragmentation pattern provides a very high level of confidence in the identification of the analyte. researchgate.net

Table of Compound Names

| IUPAC Name | Common Name/Synonym | EINECS Number | CAS Number |

| 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]-2-propen-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid | - | 299-290-1 | 24704-54-9 |

| 4-[[4-[(4-hydroxyphenyl)azo]-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene]methyl]benzoic acid | - | - | - |

| Acid Yellow 17 | Yellow 2G | 228-819-0 | 6359-98-4 |

| Acid Red 26 | - | 223-098-9 | 3761-53-3 |

| Direct Red 28 | Congo red | 209-358-4 | 573-58-0 |

| Direct Black 38 | - | 217-710-3 | 1937-37-7 |

| Direct Blue 6 | - | 220-012-1 | 2602-46-2 |

| Direct Brown 95 | - | 240-221-1 | 16071-86-6 |

| Basic Blue 26 | Victoria Blue B | 219-943-6 | 2580-56-5 |

Spectrophotometric and Electrochemical Detection Systems

Spectrophotometric methods are widely used for the analysis of dyes like Acid Yellow 17. acs.orgnih.gov These techniques are based on the principle that the dye absorbs light at a specific wavelength. For Acid Yellow 17, the maximum absorption wavelength (λmax) is approximately 402 nm to 404 nm. nanoient.orgnih.gov UV-visible spectrophotometry offers a straightforward and established method for quantifying the dye in solutions. acs.orgtandfonline.com The concentration of the dye can be determined by measuring the absorbance of a sample solution and comparing it to a calibration curve prepared from standard solutions. edqm.eu

Electrochemical detection systems present another powerful tool for the analysis of azo dyes. researchgate.net These methods can offer high sensitivity and are suitable for detecting trace amounts of the dye. Techniques such as electrochemical oxidation can be employed to degrade the dye, with the change in current or potential being proportional to the dye's concentration. researchgate.net For instance, disposable electrochemical sensors modified with materials like reduced graphene oxide have been developed for the detection of various food colorants, demonstrating the potential for rapid and on-site analysis. nih.gov

Method Development and Validation for Analytical Performance

The development and validation of analytical methods are critical to ensure the accuracy and reliability of results for the determination of Acid Yellow 17. nih.govresearchgate.net High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a common and robust technique for the simultaneous determination of multiple dyes, including pyrazolone-based colorants. acs.orgnih.gov

Method development involves optimizing various parameters, such as the choice of the chromatographic column, the composition of the mobile phase, and the detection wavelength, to achieve efficient separation and sensitive detection. acs.org For complex matrices, techniques like ion-pair HPLC can be employed to improve the separation of ionic dyes like Acid Yellow 17. indexcopernicus.com

Validation of the analytical method is performed to confirm that it is suitable for its intended purpose. nih.govresearchgate.net Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). acs.orgnih.gov

The performance of an analytical method is assessed through several key characteristics:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For azo dyes, HPLC-DAD methods have demonstrated low LODs, often in the range of 0.01 to 0.07 µg/mL, and LOQs from 0.04 to 0.2 µg/mL. nih.govindexcopernicus.com Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can achieve even lower detection limits, with LODs between 1.0 and 3.2 ng/g and LOQs between 5.2 and 9.8 ng/g for some azo dyes. researchgate.netresearchgate.net

Recovery: Recovery studies are performed to evaluate the accuracy of a method by determining the percentage of the analyte that can be extracted from a sample matrix. Acceptable recovery rates for dye analysis are typically in the range of 70% to 120%. mdpi.comresearchgate.net For instance, studies on various azo dyes have reported recoveries between 77.9% and 120%. researchgate.net

Reproducibility: Reproducibility assesses the consistency of results obtained under different conditions, such as by different analysts or on different days. proakademia.eu It is often expressed as the relative standard deviation (RSD), with lower values indicating better reproducibility. nih.gov For dye analysis, RSD values for reproducibility are generally expected to be below 15-20%. researchgate.netmdpi.com

Measurement Uncertainty: Measurement uncertainty provides a quantitative indication of the quality of a measurement result, characterizing the range within which the true value is asserted to lie. koreascience.kreuropa.eu It is estimated by identifying and quantifying all potential sources of uncertainty in the analytical process, including sample preparation, calibration standards, and instrumental measurements. koreascience.krresearchgate.net

The following table summarizes typical performance characteristics for the analysis of azo dyes using chromatographic methods.

| Performance Characteristic | Typical Value Range | Source |

| Limit of Detection (LOD) | 0.01 - 0.07 µg/mL (HPLC-DAD) | nih.govindexcopernicus.com |

| 1.0 - 3.2 ng/g (UPLC-MS/MS) | researchgate.net | |

| Limit of Quantification (LOQ) | 0.04 - 0.2 µg/mL (HPLC-DAD) | nih.govindexcopernicus.com |

| 5.2 - 9.8 ng/g (UPLC-MS/MS) | researchgate.net | |

| Recovery | 70% - 120% | mdpi.comresearchgate.net |

| Reproducibility (RSD) | < 15-20% | researchgate.netmdpi.com |

Key aspects of QC/QA in dye analysis include:

Raw Material Testing: Incoming raw materials are tested for purity, consistency, and chemical composition to ensure they meet quality standards. nbupbright.com

In-Process Control: Monitoring key parameters during the production or analytical process to ensure consistency. nbupbright.com This can involve taking samples at various stages for analysis. nbupbright.com

Final Product Testing: Rigorous testing of the final product for properties such as color consistency, purity, and concentration. diralab.innbupbright.com

Use of Standard Reference Materials: Analyzing certified reference materials with known concentrations of the analyte to verify the accuracy of the method.

Participation in Proficiency Testing Schemes: Regularly analyzing samples from an external provider and comparing the results with those of other laboratories to assess analytical performance.

Documentation and Record Keeping: Maintaining detailed records of all analytical procedures, results, and any deviations from the established protocol. textiletoday.com.bd

Sample Preparation Techniques for Diverse Matrices (e.g., Solid-Phase Extraction (SPE), QuEChERS)

Effective sample preparation is a critical step in the analysis of Acid Yellow 17, as it is often present in complex matrices such as food, beverages, and textiles. mdpi.comcabidigitallibrary.org The goal of sample preparation is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for detection. mdpi.com

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of dyes from various samples. indexcopernicus.comugm.ac.id In SPE, the sample is passed through a solid sorbent material that retains the analyte, while interfering substances pass through. The analyte is then eluted with a suitable solvent. Various sorbents can be used, including C18, polyamide, and ion-exchange resins. indexcopernicus.comproakademia.eu A recent advancement is magnetic solid-phase extraction (MSPE), which utilizes magnetic nanoparticles as the sorbent, allowing for rapid and efficient separation using an external magnetic field. ugm.ac.idresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained popularity for the analysis of various analytes in complex matrices, including dyes in textiles and soil. rsc.orgresearchgate.net The QuEChERS method typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a mixture of sorbents to remove interfering matrix components. mdpi.comrsc.org Modified QuEChERS procedures have been successfully developed for the extraction of reactive dyes from degraded fabrics in soil. rsc.orgresearchgate.net

The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used. The following table provides a general overview of sample preparation methods for different matrices.

| Matrix | Sample Preparation Technique | Description | Source |

| Aqueous Samples (e.g., Beverages) | Solid-Phase Extraction (SPE) | The sample is passed through a cartridge containing a solid sorbent that retains the dye. The dye is then eluted with a solvent. | indexcopernicus.comproakademia.eu |

| Magnetic Solid-Phase Extraction (MSPE) | Magnetic nanoparticles are used as the sorbent for rapid separation with a magnetic field. | ugm.ac.idresearchgate.net | |

| Solid Samples (e.g., Food, Textiles) | Solvent Extraction | The sample is extracted with a suitable solvent to dissolve the dye. This may be followed by a cleanup step. | indexcopernicus.comwaters.com |

| QuEChERS | The sample is extracted with a solvent, followed by a dispersive solid-phase extraction cleanup step. | mdpi.comrsc.orgresearchgate.net |

Regulatory Frameworks and Research Implications Pertinent to 4 4,5 Dihydro 4 3 5 Hydroxy 3 Methyl 1 4 Sulphophenyl 1h Pyrazol 4 Yl 2 Propen 1 Ylidene 3 Methyl 5 Oxo 1h Pyrazol 1 Yl Benzenesulfonic Acid

Global Chemical Substance Inventories and Identification

The compound is cataloged across numerous international chemical inventories under various identifiers, ensuring its tracking and regulatory oversight. The European Inventory of Existing Commercial Chemical Substances (EINECS) lists the compound under the number 299-290-1. chemradar.com EINECS serves as a foundational inventory for substances that were on the market in the European Community between 1971 and 1981. chemradar.com Substances listed in EINECS are considered "phase-in" substances under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. chemradar.com

The European Chemicals Agency (ECHA) manages the EC Inventory, which consolidates EINECS, the European List of Notified Chemical Substances (ELINCS), and the No-Longer Polymers (NLP) list. chemradar.com Information on registered substances, including their classification and labelling, physicochemical properties, and toxicological data, is made available through the ECHA website. echemportal.org

In addition to its EINECS number, the compound is known by several other names and codes, which are crucial for its identification in a global context. These include C.I. Acid Yellow 17 and C.I. 18965. cosmileeurope.eu It is chemically classified as a monoazo color. ewg.org Its registration and listing on multiple national inventories confirm its global commercial relevance.

Table 1: Chemical Identifiers for Einecs 299-290-1

| Identifier Type | Identifier |

|---|---|

| EINECS | 299-290-1 |

| Colour Index (C.I.) Name | Acid Yellow 17 |

| Colour Index (C.I.) Number | 18965 |

| Common Name | Yellow 2G, Food Yellow 5 |

| Chemical Class | Azo Dye, Pyrazolone (B3327878) Dye |

The compound's presence on these lists subjects it to the specific regulatory requirements of each country or region. For instance, its listing on the United States Toxic Substances Control Act (TSCA) Inventory indicates it is subject to regulation by the U.S. Environmental Protection Agency (EPA). chemicalbook.comkochcolor.com

Table 2: Status in Selected Global Chemical Inventories

| Inventory | Country/Region | Status |

|---|---|---|

| AICS | Australia | Listed kochcolor.com |

| DSL | Canada | Listed kochcolor.com |

| IECSC | China | Listed kochcolor.com |

| ECSI (EINECS) | European Union | Listed kochcolor.com |

| REACH | European Union | Registered kochcolor.com |

| CSCL-ENCS | Japan | Listed kochcolor.com |

| KECI | South Korea | Listed kochcolor.com |

| NZIoC | New Zealand | Listed chemicalbook.com |

| PICCS | Philippines | Listed chemicalbook.comkochcolor.com |

| TCSI | Taiwan | Listed kochcolor.com |

| TSCA | United States | Listed chemicalbook.comkochcolor.com |

Environmental Monitoring Programs and Regulatory Standards for Organic Pollutants

As a synthetic organic dye, specifically an azo dye, this compound belongs to a class of substances that are of environmental interest. wikipedia.orgmdpi.com Azo dyes are the largest category of dyes used for industrial purposes, and their chemical structures can make them resistant to degradation. wikipedia.orgmdpi.com The presence of sulfonic acid groups, as in this compound, generally imparts water solubility, which can influence its environmental distribution. mdpi.com

Environmental regulations often target broad classes of pollutants rather than individual substances. Azo dyes, due to their widespread use and potential to form breakdown products, are a focus of such regulations. wikipedia.org For example, under the U.S. Code of Federal Regulations (CFR), certain pyrazolone azomethine dyes are subject to significant new use rules, which can include requirements related to their release to water. cornell.edu Similarly, regulations exist for aromatic sulfonic acid azo dyes. ecfr.gov

Concerns regarding azo dyes in the environment include their potential to persist, impact water quality by affecting light transmission, and the possibility of forming harmful aromatic amines under certain conditions. wikipedia.orgmdpi.com This has led to the development of various treatment technologies for dye-containing wastewater, although specific environmental quality standards or monitoring programs for this compound are not prominently documented in the public domain. mdpi.com Regulatory frameworks like REACH in the EU require manufacturers and importers to provide data on the environmental fate and effects of the substances they place on the market, forming a basis for any potential future restrictions. wikipedia.org

Research Supporting Chemical Risk Assessment and Management under Regulatory Mandates

Chemical risk assessment, a cornerstone of regulations like REACH, relies on scientific data to evaluate potential hazards to human health and the environment. wikipedia.org For colorants, this process is particularly rigorous. In the European Union, colorants used in cosmetic products are subjected to extensive toxicological safety examinations before they can be authorized and listed in Annex IV of the EC Cosmetics Regulation. cosmileeurope.eu

Scientific bodies, such as the Cosmetic Ingredient Review (CIR) Expert Panel, assess the safety of ingredients like pyrazolones. The CIR Expert Panel evaluated scientific data for Phenyl Methyl Pyrazolone, a related substance, and concluded it was safe for its intended use based on studies of toxicity and mutagenicity. cosmeticsinfo.org Such expert reviews are critical for regulatory decision-making.

For C.I. Acid Yellow 17, toxicological data is a key component of its regulatory profile. Material Safety Data Sheets (MSDS) indicate that mutagenicity data has been reported, which is a crucial endpoint for risk assessment. cncolorchem.com However, detailed public information on its carcinogenicity, teratogenicity, or neurotoxicity is limited. cncolorchem.com The European Commission's Scientific Committee on Consumer Products (SCCP) has also evaluated related pyrazolone compounds, considering factors like dermal absorption and setting no-observed-adverse-effect-levels (NOAEL) from studies to calculate a margin of safety for specific uses. europa.eu This type of scientific assessment directly supports risk management decisions under regulatory mandates.

International Cooperation and Harmonization in Chemical Regulation

The global trade in chemicals necessitates international cooperation and the harmonization of regulatory standards. A key achievement in this area is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). unece.org The GHS, adopted by the United Nations, provides a standardized framework for classifying chemicals according to their physical, health, and environmental hazards and communicating this information through labels and safety data sheets (SDS). unece.orgunece.org This system aims to enhance the protection of human health and the environment while facilitating international trade. unece.org

The European Union implements the GHS through its Classification, Labelling and Packaging (CLP) Regulation. echemportal.org The European Chemicals Agency (ECHA) manages the C&L Inventory, a database containing classification and labelling information for substances on the EU market, submitted by manufacturers and importers. echemportal.orggetenviropass.com This promotes a consistent approach to hazard communication across the EU.

Furthermore, international trade is facilitated by harmonized customs codes. The Harmonized System (HS) is used by customs authorities worldwide to classify products for tariff purposes. volza.com Azo dyes are classified under specific HS codes, which streamlines their movement across borders. cybex.in Organizations like ECHA also collaborate with international bodies to promote chemical safety globally, contributing to a more harmonized international regulatory environment. getenviropass.com

Future Research Directions and Emerging Areas in the Study of 4 4,5 Dihydro 4 3 5 Hydroxy 3 Methyl 1 4 Sulphophenyl 1h Pyrazol 4 Yl 2 Propen 1 Ylidene 3 Methyl 5 Oxo 1h Pyrazol 1 Yl Benzenesulfonic Acid

Innovations in Sustainable and Efficient Synthetic Routes

The traditional synthesis of pyrazolone (B3327878) dyes often involves multi-step processes with significant environmental footprints. Future research is keenly focused on developing greener and more efficient synthetic pathways. This includes the exploration of novel catalytic systems, the use of alternative, more benign solvents, and the implementation of continuous flow chemistry. These approaches aim to increase reaction yields, reduce energy consumption, and minimize the generation of hazardous waste, aligning with the principles of green chemistry.

A key area of investigation is the use of biocatalysts, such as enzymes, to drive the synthesis under milder reaction conditions. Additionally, researchers are exploring microwave-assisted and ultrasonic-assisted synthesis as methods to accelerate reaction times and improve efficiency. The overarching goal is to develop a synthetic route that is not only economically viable but also environmentally sustainable.

Advancements in Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and photophysical properties of 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]-2-propen-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid is crucial for its application and for predicting its behavior. Future research will leverage advanced spectroscopic and crystallographic techniques to gain deeper insights.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will continue to be vital for confirming the molecular weight and fragmentation patterns, aiding in structural elucidation. nih.gov Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional NMR, will provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Furthermore, single-crystal X-ray diffraction, where applicable, can offer unambiguous determination of the three-dimensional solid-state structure.

Predictive Environmental Fate Modeling and Big Data Analysis

Understanding the environmental journey and ultimate fate of this complex dye is a critical aspect of modern chemical research. Future studies will increasingly rely on predictive modeling and the analysis of large datasets to forecast its behavior in various environmental compartments.

Environmental fate models will be developed to simulate its transport, distribution, and degradation in aquatic and terrestrial ecosystems. These models will incorporate key physicochemical properties of the dye, such as its water solubility, octanol-water partition coefficient, and susceptibility to biodegradation and photodegradation.

The integration of big data analytics will allow for the processing and interpretation of vast amounts of environmental monitoring and laboratory data. This will enable researchers to identify patterns, predict potential environmental risks, and develop strategies for mitigation.

Development of Miniaturized and High-Throughput Analytical Platforms

The need for rapid and on-site analysis of chemical compounds has driven the development of miniaturized and high-throughput analytical platforms. Future research in this area will focus on creating portable and efficient methods for the detection and quantification of this pyrazolone dye.

Lab-on-a-chip and microfluidic devices offer the potential for rapid sample processing and analysis with minimal reagent consumption. These miniaturized systems can integrate sample preparation, separation, and detection into a single, compact device. High-throughput screening (HTS) methodologies, often employing automated systems, will enable the rapid testing of numerous samples, which is particularly valuable for environmental monitoring and toxicological screening.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Analysis for this Compound Class

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical research, and the study of complex dyes is no exception. In the context of 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]-2-propen-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid and related compounds, AI and ML will be instrumental in several key areas.

Machine learning algorithms can be trained on existing chemical data to predict the properties of novel dye structures, accelerating the discovery of new compounds with desired characteristics. AI can also be employed to optimize synthetic routes by predicting reaction outcomes under various conditions, thereby reducing the need for extensive trial-and-error experimentation. In the realm of analytical chemistry, ML can enhance the interpretation of complex spectral data, leading to more accurate and rapid structural elucidation.

Table of Compound Names Mentioned:

| EINECS Number | Full Chemical Name |

| 299-290-1 | 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]-2-propen-1-ylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid |

Q & A

Q. What are the standard methodologies for identifying and characterizing Einecs 299-290-1 in experimental settings?

Q. How should researchers design initial experiments to assess the reactivity of this compound under varying conditions?

Category: Experimental Design Adopt a factorial design to test variables such as temperature, pH, and solvent polarity. Use pilot studies to establish baseline reactivity, followed by DOE (Design of Experiments) to optimize conditions. Include negative controls (e.g., inert solvents) and replicate trials to distinguish intrinsic reactivity from environmental artifacts. Statistical tools like ANOVA should validate significance thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?

Category: Data Contradiction Analysis Conduct sensitivity analyses on computational models (e.g., DFT, MD simulations) to identify parameter biases. Cross-validate with empirical measurements (e.g., calorimetry, solubility studies) under controlled conditions. Discrepancies may arise from overlooked solvent effects or non-equilibrium states; use multi-scale modeling to bridge theory and experiment .

Example Workflow:

- Compare ΔG values from simulations vs. calorimetry.

- Adjust solvation models in computational software.

- Re-run experiments with inert atmosphere to exclude oxidation.

Q. How can researchers optimize synthetic pathways for this compound to minimize by-products while maintaining scalability?

Category: Process Chemistry Employ kinetic profiling to identify rate-limiting steps. Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and adjust reaction parameters dynamically. Green chemistry principles (e.g., solvent-free synthesis, catalytic systems) improve efficiency. Publish detailed kinetic data and side-product profiles to enable replication .

Q. What cross-disciplinary approaches validate the biological activity of this compound when traditional assays yield inconclusive results?

Category: Interdisciplinary Validation Combine in vitro assays (e.g., enzyme inhibition) with omics technologies (proteomics, metabolomics) to identify off-target effects. Use CRISPR-Cas9 gene editing to create isogenic cell lines for controlled comparisons. Validate findings with orthogonal methods (e.g., SPR for binding affinity, zebrafish models for toxicity) .

Methodological Frameworks

Q. How should researchers structure literature reviews to address gaps in this compound’s mechanistic studies?

Category: Literature Synthesis Apply the PICO framework (Population: compound class; Intervention: reaction conditions; Comparison: analogs; Outcome: mechanistic insights) to systematize searches. Use citation chaining in platforms like Web of Science to trace seminal studies. Annotate contradictory findings in a matrix to prioritize unresolved hypotheses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

Category: Data Analysis Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Bootstrap resampling quantifies confidence intervals for small datasets. For high-throughput data, apply machine learning (e.g., random forests) to classify activity thresholds. Share raw datasets and code repositories to ensure transparency .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate bias when interpreting spectroscopic data for this compound?

Category: Bias Minimization Implement double-blinding during data acquisition and analysis. Use automated peak-picking algorithms to reduce subjective interpretation. Publish raw spectra in supplementary materials and invite third-party validation via platforms like Zenodo .

Q. What protocols ensure reproducibility in multi-laboratory studies of this compound?

Category: Collaborative Research Standardize reagent sources, instrument calibration, and environmental controls (humidity, light exposure). Use inter-laboratory round-robin tests to harmonize protocols. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared datasets .

Data Presentation Guidelines

Q. How should researchers present conflicting crystallographic data for this compound in publications?

Category: Transparent Reporting Include all polymorphic forms in supplementary CIF files, annotated with refinement statistics (R-factors, residual density). Discuss potential causes (e.g., solvent inclusion, thermal motion) in the "Results and Discussion" section. Use color-coded electron density maps to highlight discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.